1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine with an isocyanate to form a urea . The phenyl and furan groups can be introduced through various methods, including electrophilic aromatic substitution or nucleophilic aromatic substitution.Scientific Research Applications
Synthesis and Derivative Formation The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is part of a broader class of chemicals that are subject to various synthetic methods and derivative formations for potential applications in materials science, pharmaceuticals, and organic chemistry. For example, Abdelrazek et al. (2010) describe the synthesis of novel pyridine and naphthyridine derivatives, illustrating the chemical flexibility and potential for generating diverse molecular structures from similar precursors Abdelrazek et al., 2010. Similarly, Pevzner (2011) highlights the use of diethoxyphosphorylmethylfurans in Curtius reactions, showcasing another synthetic pathway that could be explored for compounds with structural similarities Pevzner, 2011.
Chemical Modifications and Properties The directed lithiation process, as discussed by Smith et al. (2013), is another method that demonstrates the chemical modification potential of urea derivatives, including the addition of various electrophiles to produce substituted products with potentially unique properties Smith et al., 2013. This method could be applicable to modifying compounds like this compound for specific applications.
Potential Applications in Polymer Science In the realm of polymer science, Jiang et al. (2014) discuss the enzymatic synthesis of biobased polyesters using furan derivatives, indicating that compounds with furan units could serve as building blocks for environmentally friendly materials Jiang et al., 2014. This suggests that the furan component in the target compound could be exploited in similar synthetic strategies to develop new polymeric materials.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-15-5-4-13(19)9-14(15)21-17(22)20-11-18(23,12-6-8-26-10-12)16-3-2-7-25-16/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYGMASHWWACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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